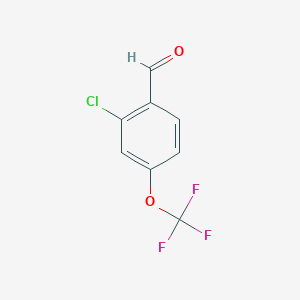

2-Chloro-4-(trifluoromethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2-chloro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDQZVYCAZFRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703465 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079351-20-4 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive technical overview of this compound (CAS No. 1079351-20-4), a specialized aromatic aldehyde of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core properties, a validated synthesis protocol, rigorous analytical methodologies for quality assurance, and its applications as a strategic building block in modern organic synthesis.

This compound is a substituted aromatic aldehyde. The presence of three distinct functional groups on the benzene ring—an aldehyde, a chloro group, and a trifluoromethoxy group—creates a unique electronic and steric environment. This substitution pattern makes it a highly valuable intermediate for introducing complex fluorinated moieties into larger molecules. The trifluoromethoxy group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 1079351-20-4 .[3]

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1079351-20-4 | [3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [3] |

| Molecular Weight | 224.57 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=C(C(=O)C=C(C1)OC(F)(F)F)Cl | N/A |

| InChI Key | SKDQZVYCAZFRQT-UHFFFAOYSA-N | [3] |

| Appearance | (Predicted) Colorless to light yellow liquid or solid | N/A |

| Boiling Point | (Predicted) Higher than related benzaldehydes due to increased MW | N/A |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate) | N/A |

Note: Some physical properties are predicted based on the behavior of structurally similar compounds, such as 4-(Trifluoromethoxy)benzaldehyde (Boiling Point: 93 °C at 27 mmHg)[4] and 2-Chlorobenzaldehyde (Boiling Point: 211°C).[5] The combination of substituents will influence the final values.

Synthesis Protocol: Electrophilic Chlorination

The synthesis of this compound can be logically achieved via regioselective electrophilic chlorination of the precursor, 4-(trifluoromethoxy)benzaldehyde. The trifluoromethoxy group is an ortho-, para-directing deactivator. Since the para position is blocked, electrophilic substitution is directed to the ortho positions. The aldehyde group is a meta-directing deactivator. The combined directing effects favor chlorination at the position ortho to the trifluoromethoxy group.

A common and effective chlorinating agent for this type of transformation is N-Chlorosuccinimide (NCS), often in a strong acid medium which acts as a catalyst.[6]

Mandatory Visualization: Synthesis Workflow

Sources

2-Chloro-4-(trifluoromethoxy)benzaldehyde chemical properties

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethoxy)benzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No. 1079351-20-4) is a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal and materials chemistry. The strategic placement of a chlorine atom and a trifluoromethoxy group on the benzaldehyde scaffold creates a unique electronic environment, rendering the molecule an important precursor for the synthesis of complex molecular architectures. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in drug development for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic strategy, details its characteristic reactivity in key organic transformations, and discusses its potential applications for researchers, scientists, and drug development professionals.

Core Chemical & Physical Properties

This compound is a substituted aromatic aldehyde featuring both a halogen and a fluorinated ether. Its core identifiers are summarized below. While comprehensive experimental data on its physical properties such as boiling point and density are not widely published, its characteristics can be reliably inferred from closely related structural analogs.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1079351-20-4 | |

| Molecular Formula | C₈H₄ClF₃O₂ | [1] |

| Molecular Weight | 224.57 g/mol | |

| InChIKey | SKDQZVYCAZFRQT-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O | |

| Physical Form | Solid (Predicted) | [2] |

| Purity (Typical) | ≥98% | [1] |

Synthesis of this compound

While a specific, peer-reviewed synthesis for this exact molecule is not prominently documented, a highly plausible and efficient synthetic route involves the oxidation of the corresponding benzyl alcohol precursor. This two-step approach is standard in organic synthesis for preparing aromatic aldehydes.

Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol (Precursor)

The precursor alcohol can be synthesized via the reduction of the corresponding benzoic acid derivative. This transformation is reliably achieved using reducing agents like borane-tetrahydrofuran complex (BH₃·THF), which selectively reduce carboxylic acids to alcohols.

Step 2: Selective Oxidation to the Aldehyde (Representative Protocol)

The selective oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone of organic synthesis. Reagents such as Pyridinium Chlorochromate (PCC) are effective, though modern, greener alternatives are often preferred.[3] The following protocol is a representative method based on well-established procedures for analogous substrates.[4]

Protocol: Oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl alcohol

-

Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of 2-chloro-4-(trifluoromethoxy)benzyl alcohol (10 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add Pyridinium Chlorochromate (PCC) (12 mmol, 1.2 eq) portion-wise at room temperature. Causality Note: Adding the oxidant in portions helps to control any potential exotherm.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. The mixture will typically become a dark, heterogeneous slurry.

-

Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and pass it through a short plug of silica gel, eluting with additional diethyl ether. Causality Note: The silica plug effectively removes the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Analysis (Theoretical)

| Spectrum | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.9 - 10.2 ppm | Highly deshielded proton due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the aromatic ring.[5] |

| Aromatic Protons (Ar-H) | δ 7.4 - 7.9 ppm | Complex splitting pattern (doublets, doublet of doublets) expected for the three aromatic protons in a 1,2,4-substituted ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 188 - 192 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Trifluoromethoxy Carbon (-OCF₃) | δ 118 - 122 ppm (quartet) | The carbon is split into a quartet by coupling with the three fluorine atoms (¹JCF). | |

| Aromatic Carbons (Ar-C) | δ 115 - 155 ppm | Multiple signals corresponding to the substituted aromatic ring carbons. | |

| IR | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group. |

| C-F Stretch (-OCF₃) | 1100 - 1250 cm⁻¹ | Strong, broad absorptions typical for C-F bonds. | |

| C-Cl Stretch | 700 - 850 cm⁻¹ | Characteristic absorption for an aryl chloride. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the enhanced electrophilicity of its carbonyl carbon. Both the ortho-chloro and para-trifluoromethoxy groups are electron-withdrawing, which activates the aldehyde towards nucleophilic attack. This makes it an excellent substrate for a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions.[6][7]

Caption: Key synthetic transformations utilizing the target aldehyde.

Reductive Amination

This reaction is fundamental for synthesizing substituted benzylamines, which are prevalent motifs in pharmaceuticals. The aldehyde first condenses with a primary or secondary amine to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

Representative Protocol:

-

To a solution of this compound (1.0 eq) and a desired amine (1.1 eq) in dichloroethane (DCE), add acetic acid (1.0 eq) to catalyze iminium formation.

-

Add sodium triacetoxyborohydride (1.5 eq) and stir the mixture at room temperature for 12-24 hours.

-

Quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond. This is invaluable for creating stilbene-like structures or extending carbon chains.

Representative Protocol:

-

Prepare a phosphorus ylide by treating a phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) with a strong base (e.g., potassium tert-butoxide) in anhydrous THF at 0°C.

-

Add a solution of this compound (1.0 eq) dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.[8]

Applications in Drug Discovery & Medicinal Chemistry

The incorporation of fluorine, particularly in the form of -CF₃ or -OCF₃ groups, is a well-established strategy in modern drug design. These groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and oral bioavailability of a drug candidate.

-

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The strong electronegativity of the fluorine atoms can alter the electronic profile of the aromatic ring and enable favorable interactions (e.g., hydrogen bonding, dipole interactions) with protein targets.

While there are no publicly disclosed, marketed drugs synthesized directly from this specific aldehyde, its structure makes it an ideal starting point for library synthesis and lead optimization campaigns. It serves as a valuable scaffold for introducing the 2-chloro-4-(trifluoromethoxy)phenyl motif into novel chemical entities targeting a wide range of diseases.

Safety and Handling

Comprehensive toxicological data for this compound is not available. However, based on the safety profiles of structurally analogous compounds such as 2-chloro-5-(trifluoromethyl)benzaldehyde and 4-chloro-3-(trifluoromethoxy)benzaldehyde, the following hazards should be assumed.[2][9]

-

GHS Hazard Statements (Expected):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. Retrieved from [Link]

- Buenconsejo, R. S., et al. (2023). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. EGUsphere [preprint].

- Google Patents. (n.d.). US2180772A - Trifluoromethyl benzaldehydes.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN1503772A - The production method of benzyl alcohols.

- Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.

-

PubChem. (n.d.). CID 159212343 | C16H10F6O2. National Institutes of Health. Retrieved from [Link]

-

University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

- Wang, L., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.

- Buenconsejo, R. S., et al. (2023). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. EGUsphere [preprint].

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

- Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

Sources

- 1. 1079351-20-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. innospk.com [innospk.com]

- 8. calpaclab.com [calpaclab.com]

- 9. US2180772A - Trifluoromethyl benzaldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic aldehyde, featuring a chlorine atom, a trifluoromethoxy group, and a formyl moiety, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This document delves into the strategic considerations for its synthesis, focusing on regioselectivity and functional group compatibility. We will explore established formylation methodologies, including the Vilsmeier-Haack reaction and directed ortho-lithiation, as well as an alternative approach via the oxidation of a suitable precursor. Each pathway is presented with a detailed mechanistic rationale, step-by-step experimental protocols derived from established literature on analogous systems, and a critical analysis of the advantages and limitations.

Introduction: The Significance of this compound

Fluorinated organic molecules have gained immense importance in the life sciences due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The trifluoromethoxy (-OCF₃) group, in particular, is a fascinating substituent that combines the electron-withdrawing nature of the trifluoromethyl group with the potential for resonance donation from the oxygen atom. This compound serves as a versatile intermediate for the synthesis of a wide range of complex organic molecules. Its aldehyde functionality provides a handle for numerous chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

The strategic placement of the chloro and trifluoromethoxy groups on the benzaldehyde scaffold allows for fine-tuning of the electronic and steric properties of the final products, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery.

Strategic Synthesis Design: Navigating Regioselectivity

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. The most logical and commercially available starting material is 1-chloro-3-(trifluoromethoxy)benzene . The task then becomes the selective introduction of a formyl group at the C2 position.

To predict the outcome of an electrophilic aromatic substitution, such as formylation, we must consider the directing effects of the existing substituents:

-

Chloro Group (-Cl): An ortho, para-directing but deactivating group.

-

Trifluoromethoxy Group (-OCF₃): A para-directing and deactivating group.[1][2]

In the case of 1-chloro-3-(trifluoromethoxy)benzene, the directing effects of both substituents converge on the C2 and C6 positions, which are ortho to the chlorine and ortho/para to the trifluoromethoxy group. The C2 position is para to the strongly para-directing trifluoromethoxy group, making it the most likely site for electrophilic attack.

This guide will explore three primary synthetic strategies that leverage these directing effects to achieve the target molecule.

Pathway I: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic compounds.[3][4] While 1-chloro-3-(trifluoromethoxy)benzene is an electron-deficient substrate due to the deactivating nature of both substituents, the reaction can often be driven to completion under appropriate conditions. The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[5]

Reaction Mechanism

The reaction proceeds through the initial formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the aromatic ring and subsequent hydrolysis to yield the aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol (Analogous Procedure)

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted benzenes.[3]

| Step | Procedure |

| 1 | To a stirred solution of N,N-dimethylformamide (DMF, 1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents). |

| 2 | Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form. |

| 3 | To this mixture, add 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. |

| 4 | After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. |

| 5 | Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice. |

| 6 | Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. |

| 7 | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. |

| 8 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 9 | Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound. |

Causality Behind Experimental Choices:

-

The use of an inert atmosphere prevents the reaction of the Vilsmeier reagent with atmospheric moisture.

-

The initial cooling to 0 °C during reagent addition helps to control the exothermic reaction.

-

Heating is necessary to drive the reaction to completion with the deactivated aromatic substrate.

-

The aqueous workup with a mild base hydrolyzes the intermediate iminium salt to the final aldehyde product.

Pathway II: Directed Ortho-Lithiation and Formylation

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings.[6] The presence of a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. Both the chloro and trifluoromethoxy groups can act as DMGs, and in this case, their directing effects converge on the desired C2 position. The resulting aryllithium intermediate can then be quenched with an electrophile, such as DMF, to introduce the formyl group.[7][8]

Reaction Mechanism

The reaction involves the coordination of the organolithium reagent to the heteroatom of the directing group, followed by deprotonation of the ortho-proton. The resulting aryllithium species then reacts with the formylating agent.

Diagram: Directed Ortho-Lithiation and Formylation

Caption: The directed ortho-lithiation and formylation pathway.

Experimental Protocol (Analogous Procedure)

This protocol is based on general procedures for directed ortho-lithiation followed by formylation.[8]

| Step | Procedure |

| 1 | To a solution of 1-chloro-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C. |

| 2 | Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes, keeping the temperature below -70 °C. Alternatively, lithium diisopropylamide (LDA) can be used. |

| 3 | Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. |

| 4 | Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. |

| 5 | After the addition of DMF, stir the reaction at -78 °C for another hour, then allow it to warm slowly to room temperature. |

| 6 | Quench the reaction with a saturated aqueous solution of ammonium chloride. |

| 7 | Extract the aqueous layer with ethyl acetate or diethyl ether. |

| 8 | Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. |

| 9 | Purify the crude product by column chromatography on silica gel to yield the target aldehyde. |

Causality Behind Experimental Choices:

-

Anhydrous conditions are critical as organolithium reagents are highly reactive with water.

-

The low temperature (-78 °C) is necessary to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

The use of a strong, non-nucleophilic base like n-BuLi or LDA is essential for efficient deprotonation.

-

Quenching with an electrophile like DMF at low temperature ensures the selective formation of the desired product.

Pathway III: Oxidation of a Precursor

An alternative strategy involves the synthesis of a precursor molecule that can be readily oxidized to the desired aldehyde. Two plausible precursors are 2-chloro-4-(trifluoromethoxy)benzyl alcohol and 1-chloro-2-methyl-4-(trifluoromethoxy)benzene .

Sub-pathway A: Oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl Alcohol

The synthesis of the benzyl alcohol precursor could be achieved through the reduction of a corresponding carboxylic acid or ester, which in turn could be synthesized via ortho-lithiation followed by carboxylation of 1-chloro-3-(trifluoromethoxy)benzene. However, a more direct approach would be the oxidation of the benzyl alcohol.

Numerous mild and selective reagents are available for the oxidation of primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation.[9][10][11][12][13]

Diagram: Oxidation of Benzyl Alcohol

Caption: Oxidation of the corresponding benzyl alcohol.

Sub-pathway B: Oxidation of 1-Chloro-2-methyl-4-(trifluoromethoxy)benzene

The synthesis of the methylarene precursor would likely involve multiple steps. Once obtained, the benzylic methyl group can be oxidized to a formyl group. This transformation can be challenging as over-oxidation to the carboxylic acid is a common side reaction.[14][15] However, several methods have been developed for the selective oxidation of methylarenes to benzaldehydes.[16][17][18]

Diagram: Oxidation of Methylarene

Caption: Oxidation of the corresponding methylarene.

Comparative Analysis of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Vilsmeier-Haack Formylation | - One-pot reaction. - Uses relatively inexpensive and common reagents. | - May require harsh conditions for deactivated substrates. - Potential for side reactions. - Use of POCl₃ can be problematic on a large scale. |

| Directed Ortho-Lithiation | - High regioselectivity. - Generally provides good yields. | - Requires strictly anhydrous conditions and low temperatures. - Organolithium reagents are pyrophoric and require careful handling. |

| Oxidation of Precursor | - Can be a high-yielding final step. - Multiple mild oxidation methods are available. | - Requires the synthesis of the precursor, adding steps to the overall sequence. - Selective oxidation of methylarenes can be challenging. |

Conclusion and Future Perspectives

The synthesis of this compound can be approached through several viable synthetic routes. For laboratory-scale synthesis where high regioselectivity is paramount, directed ortho-lithiation followed by formylation stands out as the most promising strategy. For larger-scale production, the Vilsmeier-Haack formylation may be more cost-effective, although optimization of reaction conditions would be crucial to maximize yield and minimize byproducts. The oxidation of a precursor offers an alternative but is likely to be a longer and more complex route.

Future research in this area could focus on developing catalytic and more environmentally benign formylation methods for deactivated aromatic substrates. The continued exploration of novel synthetic methodologies will undoubtedly facilitate the synthesis of this and other valuable fluorinated building blocks, thereby accelerating the discovery of new and improved therapeutic agents and agrochemicals.

References

-

Sarma, B. B., Efremenko, I., & Neumann, R. (2015). Oxygenation of Methylarenes to Benzaldehyde Derivatives by a Polyoxometalate Mediated Electron Transfer–Oxygen Transfer Reaction in Aqueous Sulfuric Acid. Journal of the American Chemical Society, 137(18), 5916–5922. [Link]

-

Lundberg, H., Tinnis, F., Zhang, J., & Gani, T. (2021). Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis. ACS Catalysis, 11(15), 9198-9204. [Link]

-

Okada, Y., & Chiba, K. (2018). Metal-Free Aerobic C–H Oxidation of Methylarenes to Aromatic Aldehydes by Sulfur-Containing Tetracyclic Compounds as Visible-Light Photocatalysts. The Journal of Organic Chemistry, 83(15), 8116-8123. [Link]

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Sarma, B. B., Efremenko, I., & Neumann, R. (2015). Oxygenation of Methylarenes to Benzaldehyde Derivatives by a Polyoxometalate Mediated Electron Transfer–Oxygen Transfer Reaction in Aqueous Sulfuric Acid. Journal of the American Chemical Society, 137(18), 5916–5922. [Link]

-

PubMed. (2015). Oxygenation of methylarenes to benzaldehyde derivatives by a polyoxometalate mediated electron transfer-oxygen transfer reaction in aqueous sulfuric Acid. Retrieved from [Link]

-

Rhodium.ws. (n.d.). SJR Oxidation Of Benzyl Alcohols To Benzaldehydes. Retrieved from [Link]

-

Lakeland University. (n.d.). Oxidation of Alcohol to Produce Benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Retrieved from [Link]

-

Le, T. N., Diter, P., Pégot, B., Bournaud, C., Toffano, M., Guillot, R., ... & Magnier, E. (2019). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Organic Letters, 21(17), 6853–6857. [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (2015). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]

-

ResearchGate. (2019). Reaction conditions for the oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Beilstein-Institut. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]

-

The Synthetic Inspector. (n.d.). Formylation. Retrieved from [Link]

-

ResearchGate. (2006). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]

-

ResearchGate. (2019). S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]

-

ChemBK. (n.d.). 1-chloro-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

Myers, A. G. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

PubMed. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PubChem. (n.d.). 1-chloro-3-(trifluoromethoxy)benzene. Retrieved from [Link]

-

ACS Publications. (2000). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Saskia, O. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Retrieved from [Link]

-

Quora. (n.d.). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

-

ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. SJR Oxidation Of Benzyl Alcohols To Benzaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. lakeland.edu [lakeland.edu]

- 11. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Oxygenation of methylarenes to benzaldehyde derivatives by a polyoxometalate mediated electron transfer-oxygen transfer reaction in aqueous sulfuric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide offers a comprehensive examination of the molecular structure of 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a key fluorinated intermediate in modern organic synthesis. We will dissect the molecule's architecture, focusing on the profound influence of its chloro and trifluoromethoxy substituents on its physicochemical properties, spectroscopic characteristics, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into the structural elucidation, synthesis, and application of this versatile chemical building block. Through a detailed analysis of its electronic properties and reactivity, we aim to equip scientists with the foundational knowledge required for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction: A Molecule of Strategic Importance

In the landscape of contemporary chemical synthesis, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine-containing functional groups can dramatically alter a molecule's properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound stands as a testament to this principle. It is a disubstituted benzaldehyde derivative where the aromatic ring is functionalized with a chlorine atom at the ortho position and a trifluoromethoxy group (-OCF3) at the para position relative to the aldehyde moiety. This specific arrangement of electron-withdrawing groups creates a highly activated and versatile chemical scaffold, making it a valuable precursor in numerous synthetic pathways.[3][4] Its utility spans from the synthesis of complex heterocyclic systems for pharmaceuticals to the development of next-generation agrochemicals and materials.[1][5]

Molecular Architecture and Physicochemical Profile

The identity and properties of this compound are defined by its unique molecular structure. The combination of the aldehyde, chloro, and trifluoromethoxy groups on a benzene ring dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 180159-45-9 | |

| Molecular Formula | C₈H₄ClF₃O₂ | |

| Molecular Weight | 224.56 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O | |

| InChI | InChI=1S/C8H4ClF3O2/c9-7-3-5(4-14)1-2-6(7)15-8(10,11,12)/h1-4H | |

| Predicted Boiling Point | 224.1±40.0 °C at 760 mmHg | |

| Predicted Density | 1.503±0.06 g/cm³ |

digraph "2_Chloro_4_trifluoromethoxy_benzaldehyde" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,5!", ratio=fill];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

Cl [label="Cl", fontcolor="#34A853"];

O1 [label="O", fontcolor="#EA4335"];

H_CHO [label="H"];

O2 [label="O", fontcolor="#EA4335"];

CF3_C [label="C"];

F1 [label="F", fontcolor="#4285F4"];

F2 [label="F", fontcolor="#4285F4"];

F3 [label="F", fontcolor="#4285F4"];

H3 [label="H"];

H5 [label="H"];

H6 [label="H"];

// Position nodes

C1 [pos="0,0!"];

C2 [pos="-1.2,-0.7!"];

C3 [pos="-1.2,-2.1!"];

C4 [pos="0,-2.8!"];

C5 [pos="1.2,-2.1!"];

C6 [pos="1.2,-0.7!"];

O1 [pos="0,1.2!"];

H_CHO [pos="-0.9,0.9!"];

Cl [pos="-2.4,-0.1!"];

O2 [pos="0,-4.0!"];

CF3_C [pos="0,-5.2!"];

F1 [pos="-1.0,-5.8!"];

F2 [pos="1.0,-5.8!"];

F3 [pos="0.0,-6.4!"];

H3 [pos="-2.1,-2.6!"];

H5 [pos="2.1,-2.6!"];

H6 [pos="2.1,-0.1!"];

// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- O1 [style=double];

C1 -- H_CHO;

C2 -- Cl;

C4 -- O2;

O2 -- CF3_C;

CF3_C -- F1;

CF3_C -- F2;

CF3_C -- F3;

C3 -- H3;

C5 -- H5;

C6 -- H6;

}

Caption: Key reactions of the aldehyde functional group.

-

Reactions at the Aldehyde: The highly electrophilic carbonyl carbon readily undergoes nucleophilic addition. This includes reactions with Grignard reagents to form secondary alcohols, Wittig reagents to yield alkenes, and reductive amination to produce amines. It can also be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.[5]

-

Reactions on the Aromatic Ring: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of both substituents. Conversely, these groups may activate the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the position of the chlorine atom, if a sufficiently strong nucleophile is used under appropriate conditions.

Applications in Research and Drug Development

The structural features of this compound make it a highly sought-after intermediate in several high-value chemical industries.

-

Pharmaceuticals: The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated into drug candidates to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic profiles.[1][2] This benzaldehyde derivative serves as a direct precursor for introducing this valuable moiety into complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: Similar to its role in pharmaceuticals, the -OCF₃ group can enhance the efficacy, stability, and environmental persistence of herbicides, pesticides, and fungicides.[1] This intermediate is a key building block in the synthesis of novel crop protection agents.

-

Materials Science: The unique electronic properties conferred by the fluorinated and chlorinated substituents make this molecule an interesting building block for the synthesis of advanced polymers, liquid crystals, and other functional materials with tailored optical or electronic characteristics.[1]

Safety and Handling

As with many substituted aromatic aldehydes, this compound requires careful handling. Based on data for analogous compounds, it should be considered an irritant.

-

Hazards: Likely to cause skin and serious eye irritation. May cause respiratory irritation.[6][7] It is typically a combustible liquid.[6]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mists.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It may be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a sophisticated and highly functionalized synthetic intermediate. Its molecular structure is defined by the powerful and synergistic electron-withdrawing properties of the ortho-chloro and para-trifluoromethoxy substituents. These groups not only dictate the molecule's physicochemical properties and spectroscopic fingerprint but also activate the aldehyde group for a wide array of chemical transformations. This guide has provided a detailed analysis of its structure, reactivity, and applications, underscoring its value as a strategic building block for innovation in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its molecular architecture is paramount for any scientist aiming to leverage its unique properties for the synthesis of novel and complex chemical entities.

References

-

Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from Ataman Kimya website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from Ataman Kimya website. [Link]

-

Ataman Kimya A.Ş. (n.d.). O-CHLOROBENZALDEHYDE. Retrieved from Ataman Kimya A.Ş. website. [Link]

-

Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from Beilstein Journals website. [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde. Retrieved from PubChem website. [Link]

-

YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

-

ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from ResearchGate website. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from Human Metabolome Database website. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website. [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. Retrieved from PubChem website. [Link]

-

NIST. (n.d.). 2-Chloro-4-fluorobenzaldehyde. Retrieved from the NIST WebBook. [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved from Wikipedia website. [Link]

-

LabSolutions. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde. Retrieved from LabSolutions website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

Labkem. (n.d.). Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. Retrieved from Labkem website. [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from ACS Publications website. [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from Wikipedia website. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry website. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from Doc Brown's Chemistry website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from SpectraBase website. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). CID 159212343. Retrieved from PubChem website. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. innospk.com [innospk.com]

- 4. 2-Chloro-4-(trifluoromethyl)benzaldehyde | 82096-91-1 | Benchchem [benchchem.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. 2-氯-5-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloro-4-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 13076144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-4-(TRIFLUOROMETHOXY)BENZALDEHYDE | 83279-38-3 [amp.chemicalbook.com]

A Technical Safety Guide for Researchers: 2-Chloro-4-(trifluoromethoxy)benzaldehyde

Disclaimer: This document has been compiled to provide a comprehensive safety overview for 2-Chloro-4-(trifluoromethoxy)benzaldehyde. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is synthesized from data on structurally analogous compounds. This guide is intended to inform laboratory professionals and researchers on potential hazards and best practices for safe handling. It is imperative to obtain the specific SDS from your chemical supplier before commencing any work.

Section 1: Core Hazard Assessment and Chemical Profile

This compound is an aromatic aldehyde containing chloro and trifluoromethoxy substitutions. This chemical structure suggests a profile of a combustible liquid that may cause irritation and potential toxicity, a hypothesis supported by the safety data for closely related benzaldehydes. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.

While specific toxicological data for the title compound is lacking, a composite hazard profile can be inferred from related molecules. The GHS classifications for several analogues strongly suggest a consistent pattern of irritant and potentially harmful properties.

Table 1: Comparative GHS Hazard Classifications of Structurally Similar Benzaldehydes

| Compound | GHS Hazard Statements | Signal Word |

| 2-Chloro-4-(trifluoromethyl)benzaldehyde | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] | Warning[1] |

| 4-(Trifluoromethoxy)benzaldehyde | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[2] | Warning[2] |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4] | Warning[4] |

| 2-(Trifluoromethoxy)benzaldehyde | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] | Warning[5] |

Based on this comparative analysis, researchers must operate under the assumption that this compound is, at minimum, a skin, eye, and respiratory irritant and a combustible liquid.

Section 2: Laboratory Handling and Engineering Controls

The primary route of exposure in a research setting is through inhalation of vapors and direct contact with skin or eyes. Therefore, robust engineering controls are not merely recommended; they are essential for safe experimentation.

Core Directive: Avoid Direct Contact and Inhalation.

-

Fume Hood: All weighing, transferring, and experimental procedures involving this compound must be conducted within a certified chemical fume hood.[6] This is the primary engineering control to mitigate inhalation exposure to vapors, which may be generated even at room temperature.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[7]

-

Electrostatic Discharge: Many substituted benzaldehydes are combustible.[2][8][9] All equipment should be properly grounded, and measures must be taken to prevent the buildup of electrostatic charge, especially during transfers of the liquid.[6][9] Use spark-proof tools where necessary.[8]

Section 3: Chemical Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8]

-

Keep containers tightly closed to prevent the escape of vapors and potential contamination.[3]

-

Some analogues are noted as being air or moisture sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to ensure stability.[2][3]

Stability and Incompatible Materials:

-

The compound is expected to be stable under recommended storage conditions.[2]

-

Avoid contact with:

-

Hazardous Decomposition Products: Combustion will likely produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3]

Section 4: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against exposure. The selection of PPE should be guided by a thorough risk assessment of the specific experimental procedure.

Caption: Diagram 1: PPE Selection Workflow.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used in addition to goggles when there is a significant splash hazard.

-

Skin Protection:

-

Gloves: Wear impermeable, chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves properly.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned. Ensure complete body coverage.

-

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge (type ABEK is a common recommendation for similar compounds) should be used.[4]

Section 5: Emergency Response and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Caption: Diagram 2: Emergency First Aid Protocol.

First-Aid Procedures:

-

Inhalation: Remove the individual from the exposure source to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][8]

-

Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][8] Seek medical attention if skin irritation develops or persists.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and have them drink half a liter of water.[2] Seek immediate medical attention.

Firefighting Measures:

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2][8] A water spray can be used to cool containers.[2]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][3]

Accidental Release:

-

Evacuate personnel from the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 4.

-

Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[2][3]

-

Collect the absorbed material into a suitable, closed container for disposal according to local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways.[10]

Section 6: Inferred Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[3][11] However, based on the consistent data from its analogues, the following effects can be anticipated:

-

Acute Effects:

-

Chronic Effects: Long-term exposure to respiratory irritants may lead to more significant respiratory conditions.[10] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[2]

It is crucial to handle this compound as a hazardous substance and minimize all potential exposures until a complete toxicological profile is established.

References

-

PubChem. 2-Chloro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Perfumer's Apprentice. (2024, September 30). Safety Data Sheet: Zingerone Crystals. [Link]

-

Regulations.gov. (2020, February 10). Safety Data Sheet. [Link]

Sources

- 1. 2-Chloro-4-(trifluoromethyl)benzaldehyde | C8H4ClF3O | CID 13076144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-氯-5-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(Trifluoromethoxy)benzaldehyde 96 94651-33-9 [sigmaaldrich.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Key Fluorinated Intermediates in the Synthesis of Regorafenib

A Senior Application Scientist's Review on the Synthesis, Properties, and Application of 4-Chloro-3-(trifluoromethyl)aniline and its Isocyanate Derivative

Abstract: This technical guide addresses the notable scarcity of public-domain literature for the specific building block 2-Chloro-4-(trifluoromethoxy)benzaldehyde. Recognizing the needs of researchers and drug development professionals, this paper pivots to a comprehensive analysis of a structurally related and industrially crucial intermediate: 4-Chloro-3-(trifluoromethyl)aniline. This compound and its derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, are pivotal for the synthesis of Regorafenib, a multi-kinase inhibitor approved for cancer therapy. This guide provides an in-depth review of the synthesis, chemical properties, reaction mechanisms, and safety protocols associated with these high-value intermediates, offering field-proven insights and detailed, actionable protocols.

Introduction: The Challenge of Niche Intermediates and the Value of Analogue Analysis

However, a pragmatic and scientifically rigorous approach is to analyze structurally similar compounds of high industrial and pharmaceutical relevance. In this context, 4-Chloro-3-(trifluoromethyl)aniline (CAS No. 320-51-4) serves as an exemplary case study. This intermediate is a critical component in the synthesis of Regorafenib, an oral multi-kinase inhibitor. Its chemical architecture, featuring a chlorinated and trifluoromethylated phenyl ring, presents similar synthetic challenges and opportunities. Understanding its chemistry provides a robust framework for professionals working with fluorinated aromatics.

This guide will focus on the synthesis and utility of 4-Chloro-3-(trifluoromethyl)aniline and its highly reactive isocyanate derivative, providing the detailed, practical information required by professionals in pharmaceutical R&D.

Physicochemical and Safety Data for Key Intermediates

Accurate data is the foundation of safe and reproducible synthesis. The properties of the core aniline intermediate and its activated isocyanate form are summarized below.

| Property | 4-Chloro-3-(trifluoromethyl)aniline | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate |

| CAS Number | 320-51-4[1] | 327-78-6[2] |

| Molecular Formula | C₇H₅ClF₃N[1] | C₈H₃ClF₃NO[2] |

| Molecular Weight | 195.57 g/mol [1] | 221.56 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or crystalline solid[1] | Liquid |

| Melting Point | 35-40 °C[1] | 40-42 °C |

| Boiling Point | ~228-230 °C[1] | 86-90 °C at 14 mmHg |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone[1] | Reacts with water; soluble in aprotic organic solvents. |

| Key Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | H301+H331 (Toxic if swallowed/inhaled), H334 (May cause allergy/asthma)[3] |

| Storage Conditions | Store in a dry, well-ventilated place. | Store under inert gas (Nitrogen). Moisture sensitive.[4] |

Synthetic Pathways and Methodologies

The synthesis of Regorafenib hinges on the successful preparation of its two primary fragments and their subsequent coupling. The pathway detailed below is a widely adopted and scalable route.

Overall Synthetic Workflow for Regorafenib

The synthesis culminates in the formation of a urea linkage between an amine-functionalized pyridine core and the isocyanate fragment.

Caption: Overall synthetic strategy for Regorafenib.

Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

The aniline is typically prepared from 1-chloro-2-(trifluoromethyl)benzene via a two-step nitration and reduction sequence.

Sources

A Comprehensive Spectroscopic Guide to 2-Chloro-4-(trifluoromethoxy)benzaldehyde for Advanced Research Applications

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-Chloro-4-(trifluoromethoxy)benzaldehyde, a critical building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural information derived from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships between molecular structure and spectral output, offers field-proven experimental protocols, and presents data in a clear, comparative format to support robust structural verification and quality control in advanced research settings.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative featuring an electron-withdrawing chlorine atom ortho to the aldehyde group and a strongly lipophilic, electron-withdrawing trifluoromethoxy group at the para position. This unique substitution pattern significantly influences the molecule's reactivity and its spectroscopic signature. The aldehyde functional group serves as a versatile handle for numerous synthetic transformations, while the fluorinated moiety is often incorporated to enhance metabolic stability and binding affinity in pharmaceutical candidates.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClF₃O |

| Molecular Weight | 224.56 g/mol |

| CAS Number | 327156-93-4 |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework and the fluorine environment.

¹H NMR Spectroscopy

Theoretical Interpretation: The ¹H NMR spectrum is characterized by distinct signals for the aldehyde proton and the three aromatic protons.

-

Aldehyde Proton (H-C=O): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the pi system. It appears as a singlet far downfield.

-

Aromatic Protons: The electronic effects of the three substituents dictate the chemical shifts of the aromatic protons. The aldehyde and chloro groups are electron-withdrawing, deshielding adjacent protons. The trifluoromethoxy group is also strongly electron-withdrawing. The expected pattern is complex due to the substitution, but will generally consist of three distinct signals in the aromatic region, with splitting patterns determined by their ortho- and meta- relationships.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.[2]

-

Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~10.4 | s | - | 1H, CHO |

| ~7.9 | d | J ≈ 8.8 | 1H, Ar-H |

| ~7.5 | d | J ≈ 2.0 | 1H, Ar-H |

| ~7.3 | dd | J ≈ 8.8, 2.0 | 1H, Ar-H |

¹³C NMR Spectroscopy

Theoretical Interpretation: The ¹³C NMR spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon: The aldehyde carbon is significantly deshielded and appears at the low-field end of the spectrum.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bonded to electronegative atoms (Cl, O) will be shifted downfield.

-

Trifluoromethoxy Carbon (-OCF₃): This carbon signal is unique. It will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature confirming the presence of the -OCF₃ group.[3]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Spectrometer Setup: The setup is similar to ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets (except for the -OCF₃ carbon, which remains a quartet). A longer acquisition time and more scans are typically required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Key Coupling | Assignment |

|---|---|---|

| ~188 | - | C=O |

| ~155 | - | C-OCF₃ |

| ~136 | - | C-Cl |

| ~133 | - | Ar-CH |

| ~132 | - | C-CHO |

| ~122 | - | Ar-CH |

| ~121 | - | Ar-CH |

| ~120 | q, ¹JCF ≈ 257 Hz | OCF₃ |

¹⁹F NMR Spectroscopy

Theoretical Interpretation: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.[4] The chemical shift of this group is a sensitive probe of its electronic environment.[5]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample used for ¹H NMR is typically sufficient.

-

Spectrometer Setup: Tune the spectrometer to the ¹⁹F frequency. A common chemical shift reference is trichlorofluoromethane (CFCl₃, δ = 0.00 ppm).[6]

-

Data Acquisition: Acquire the proton-decoupled ¹⁹F spectrum. Acquisition is generally rapid due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

-

Processing: Standard Fourier transform and phasing are applied.

Table 4: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -58 | s | OCF₃ |

Infrared (IR) Spectroscopy

Theoretical Interpretation: The IR spectrum provides definitive evidence for the presence of key functional groups. The spectrum is dominated by a strong carbonyl stretch and characteristic absorptions from the trifluoromethoxy group.

-

Aldehyde C=O Stretch: A very strong and sharp absorption band is expected in the region of 1700-1720 cm⁻¹.

-

Aldehyde C-H Stretch: Two weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic for aldehydes.

-

C-O and C-F Stretches: The trifluoromethoxy group will give rise to multiple strong, broad absorption bands in the 1300-1000 cm⁻¹ region, corresponding to C-O and C-F stretching vibrations.

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A weak to medium band is expected in the 800-600 cm⁻¹ region.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Table 5: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch |

| ~1710 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| 1250-1050 | Very Strong, Broad | C-F and C-O Stretch |

| ~850 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Theoretical Interpretation: Mass spectrometry is used to determine the molecular weight and elemental composition. Under Electron Ionization (EI), the molecule will fragment in a predictable manner, providing further structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 224. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

-

Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group as carbon monoxide ([M-CHO]⁺), and cleavage of the substituents.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Table 6: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 224/226 | [M]⁺ | Molecular ion peak with ³⁵Cl/³⁷Cl isotopic pattern. |

| 223/225 | [M-H]⁺ | Loss of the aldehyde hydrogen. |

| 195/197 | [M-CHO]⁺ | Loss of the formyl group. |

| 159 | [M-Cl-CO]⁺ | Loss of chlorine and carbon monoxide. |

Integrated Spectroscopic Workflow

Confirming the identity and purity of this compound requires a synergistic approach, where data from each technique corroborates the others. The logical workflow below illustrates this self-validating system.

Caption: Integrated workflow for the structural verification of the target compound.

Conclusion

The spectroscopic data derived from NMR, IR, and MS provide a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the characteristic quartet in the ¹³C spectrum and the singlet in the ¹⁹F spectrum are unequivocal indicators of the trifluoromethoxy group. IR spectroscopy validates the presence of the key aldehyde functional group and the C-F bonds, and mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques form a robust analytical protocol essential for ensuring the identity, purity, and quality of this important synthetic intermediate in any research or development pipeline.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- The Royal Society of Chemistry. (n.d.).

- Mphahlele, M. J., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.

- Singh, R. D. (n.d.).

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)benzaldehyde. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Re3data.org. [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

Osypiuk, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH), PMC. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane.

- The Royal Society of Chemistry. (n.d.).

-

University of California, Davis. (n.d.). Fluorine NMR. [Link]

-

Kiefer, P. A., et al. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health (NIH). [Link]

Sources

- 1. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 2. benchchem.com [benchchem.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethoxy)benzaldehyde for Advanced Research Applications

An In-depth Technical Guide Topic: 2-Chloro-4-(trifluoromethoxy)benzaldehyde Solubility Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key fluorinated intermediate whose utility in pharmaceutical and agrochemical synthesis is critically dependent on its behavior in solution.[1][2] This guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into its core physicochemical properties, present a theoretical framework for its solubility based on molecular structure, and offer detailed, field-proven experimental protocols for its quantitative determination. By explaining the causality behind methodological choices and emphasizing self-validating experimental design, this document serves as an essential resource for scientists aiming to optimize reaction conditions, purification processes, and formulation strategies involving this versatile synthetic building block.

Introduction: The Nexus of Structure, Solubility, and Application

Overview of this compound

This compound (CAS No. 82096-91-1) is a substituted aromatic aldehyde that has gained prominence as a synthetic intermediate.[2] Its molecular architecture, featuring a chloro substituent, a trifluoromethoxy group, and a reactive aldehyde moiety, makes it a valuable precursor for complex molecular targets. The trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group is a common motif in modern pharmaceuticals and agrochemicals, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[2][3][4]

The Critical Role of Solubility in Synthesis and Development